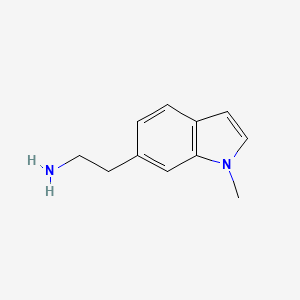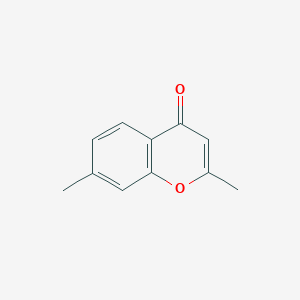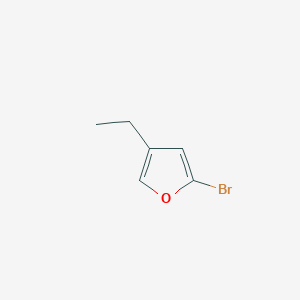
2-Bromo-4-ethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethylfuran is an organic compound with the molecular formula C6H7BrO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylfuran typically involves the bromination of 4-ethylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form 4-ethylfuran under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Ethylfuran.
Scientific Research Applications
2-Bromo-4-ethylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylfuran is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the furan ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The furan ring’s aromaticity allows it to undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromo-5-ethylfuran: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
4-Bromo-2-ethylfuran: Another positional isomer with distinct chemical properties.
2,5-Dibromofuran:
Uniqueness: 2-Bromo-4-ethylfuran is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications where specific reactivity is required .
Properties
Molecular Formula |
C6H7BrO |
|---|---|
Molecular Weight |
175.02 g/mol |
IUPAC Name |
2-bromo-4-ethylfuran |
InChI |
InChI=1S/C6H7BrO/c1-2-5-3-6(7)8-4-5/h3-4H,2H2,1H3 |
InChI Key |
XMZTWOUFCRJBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


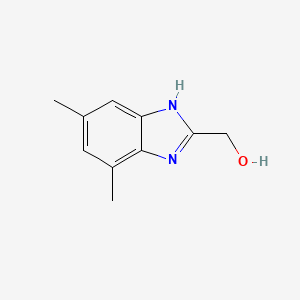
![7-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B11914108.png)
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)





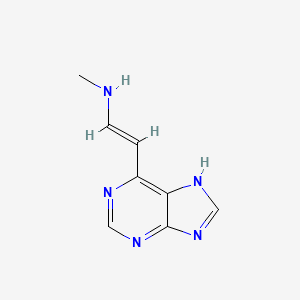
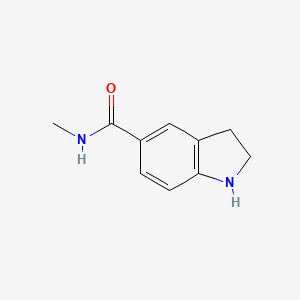

![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)
